molecular formula C8H6N2O B1336427 1H-Benzimidazole-5-carbaldehyde CAS No. 58442-17-4

1H-Benzimidazole-5-carbaldehyde

Cat. No. B1336427
CAS RN: 58442-17-4
M. Wt: 146.15 g/mol
InChI Key: ALCHVVTYAHQOFY-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carbaldehyde is a chemical compound that belongs to the benzimidazole family, which is a class of heterocyclic aromatic organic compounds. This family is characterized by the fusion of benzene and imidazole rings. The specific compound, 1H-Benzimidazole-5-carbaldehyde, contains an aldehyde functional group at the fifth position of the benzimidazole ring system.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles have been synthesized by the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine, which could be related to the synthesis of 1H-Benzimidazole-5-carbaldehyde derivatives . Another relevant synthesis method involves the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes to produce 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes . These methods highlight the versatility of aldehydes in forming benzimidazole compounds through condensation and coupling reactions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and diverse. For example, the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde has been determined by X-ray crystallography, providing insights into the geometric parameters of such compounds . Additionally, the synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives have been studied, revealing the influence of substituents on the dihedral angles between the benzimidazole and naphthalene ring systems . These studies contribute to the understanding of the molecular structure of benzimidazole derivatives, including 1H-Benzimidazole-5-carbaldehyde.

Chemical Reactions Analysis

Benzimidazole-2-carbaldehyde has been shown to react with enamines to form various heterocyclic compounds, indicating the reactivity of the aldehyde group in such molecules . Furthermore, the reaction of 1H-benzoimidazole-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids has been explored, leading to the formation of a library of compounds with potential anticancer activity . These reactions demonstrate the chemical versatility of the benzimidazole aldehyde group in synthesizing biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For instance, the synthesized 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles exhibit intense fluorescence, which is significant for practical applications in the blue region of the spectrum . The lanthanide coordination polymers constructed with 1H-benzimidazole-2-carboxylic acid show characteristic luminescence emission bands, indicating the potential optical applications of these compounds . These properties are essential for understanding the behavior of benzimidazole derivatives in various applications, including 1H-Benzimidazole-5-carbaldehyde.

Scientific Research Applications

Synthesis of Fluorescent Compounds

1H-Benzimidazole-5-carbaldehyde is utilized in the synthesis of various fluorescent compounds. For instance, it has been used in creating 1-vinylpyrrole-benzimidazole ensembles, which exhibit strong fluorescence, particularly in the blue region. This suggests potential applications in areas like bioimaging and sensing technologies (Trofimov et al., 2009).

Biological Evaluation and DNA Interaction

In biological contexts, 1H-Benzimidazole-5-carbaldehyde derivatives have been explored for their cytotoxic potential. For example, β-carboline-benzimidazole conjugates have shown enhanced cytotoxic activity against various human cancer cell lines. These compounds have also been evaluated for their interaction with DNA, indicating potential uses in cancer therapy (Kamal et al., 2014).

Synthesis of Anticancer Agents

Derivatives of 1H-Benzimidazole-5-carbaldehyde have been prepared and tested for their anticancer properties. For example, certain compounds synthesized from 1H-benzoimidazole-2-carbaldehyde exhibited moderate anticancer activity against specific cancer cell lines (Horishny et al., 2021).

Antiproliferative Activity

Some novel derivatives of 1H-Benzimidazole-5-carbaldehyde have been synthesized and shown to possess antiproliferative activity against cancer cell lines, suggesting their potential in cancer treatment (Ashok et al., 2020).

Development of DNA Topoisomerase Inhibitors

1H-Benzimidazole derivatives have been identified as inhibitors of mammalian type I DNA topoisomerases. These compounds, having varied electronic characteristics at position 5, have shown potential in the development of new therapeutic agents targeting DNA topoisomerases (Alpan et al., 2007).

Tubulin-Targeting Agents

1H-Benzimidazole-2-yl hydrazones have been synthesized and studied for their anthelmintic activity and antiproliferative activity against breast carcinoma cells. These compounds show promise in targeting tubulin, a critical component in cell division, indicating potential applications in antiparasitic and anticancer therapies (Anichina et al., 2021).

Safety And Hazards

1H-Benzimidazole-5-carbaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound .

Future Directions

Recent advances in the synthesis of substituted imidazoles, including 1H-Benzimidazole-5-carbaldehyde, have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their diverse range of applications .

properties

IUPAC Name

3H-benzimidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCHVVTYAHQOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434048
Record name 1H-Benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-5-carbaldehyde

CAS RN

58442-17-4
Record name 1H-Benzimidazole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58442-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,3-benzodiazole-5-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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